cis-1-Isopropyl-2,3-diphenylaziridine
Overview
Description
cis-1-Isopropyl-2,3-diphenylaziridine: is an organic compound with the molecular formula C17H19N It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles This compound is characterized by the presence of an isopropyl group and two phenyl groups attached to the aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Isopropyl-2,3-diphenylaziridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of N-isopropyl-N-(2,3-diphenyl)amine with a suitable cyclizing agent. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: cis-1-Isopropyl-2,3-diphenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced forms.
Substitution: The phenyl groups and the isopropyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
cis-1-Isopropyl-2,3-diphenylaziridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1-Isopropyl-2,3-diphenylaziridine involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as inhibiting enzymes or interacting with DNA. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
trans-1-Isopropyl-2,3-diphenylaziridine: This is a stereoisomer of cis-1-Isopropyl-2,3-diphenylaziridine with different spatial arrangement of the substituents.
1-Methyl-2,3-diphenylaziridine: A similar compound with a methyl group instead of an isopropyl group.
1-Ethyl-2,3-diphenylaziridine: Another related compound with an ethyl group.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an isopropyl group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs. The cis configuration may also impart different physical and chemical properties compared to the trans isomer.
Properties
IUPAC Name |
(2R,3S)-2,3-diphenyl-1-propan-2-ylaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-13(2)18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3/t16-,17+,18? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCSIAPWHFXTLJ-JWTNVVGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476326 | |
Record name | AG-G-81017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71653-80-0 | |
Record name | AG-G-81017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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